![molecular formula C20H17N5O2 B2835488 2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]quinoline-3-carbonitrile CAS No. 2380096-79-5](/img/structure/B2835488.png)
2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]quinoline-3-carbonitrile
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Description
Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents . Piperazine is a cyclic organic compound with the molecular formula (CH2CH2)2NH2. It is a secondary amine. It is a colorless liquid with a faintly sweet odor .
Synthesis Analysis
Quinoline can be synthesized using the Skraup reaction, Doebner-Von Miller reaction, Pfitzinger reaction, Friedlander synthesis, Conrad-Limpach synthesis, and Combes synthesis . Piperazine can be synthesized by the reaction of diethanolamine with hydrochloric acid .Molecular Structure Analysis
The quinoline portion of the molecule has a bicyclic structure, consisting of a benzene ring fused to a pyridine ring. The piperazine portion is a six-membered ring with two nitrogen atoms opposite each other .Chemical Reactions Analysis
Quinoline is known to undergo various chemical reactions, particularly electrophilic substitution reactions similar to those of other aromatic compounds . Piperazine can act as a bidentate ligand to form complexes with metal ions .Physical And Chemical Properties Analysis
As mentioned in the description, quinoline is a colorless hygroscopic liquid that becomes yellow and later brown when exposed to light . Piperazine is also a colorless liquid with a faintly sweet odor .Safety And Hazards
properties
IUPAC Name |
2-[4-(2-methoxypyridin-4-yl)-3-oxopiperazin-1-yl]quinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c1-27-18-11-16(6-7-22-18)25-9-8-24(13-19(25)26)20-15(12-21)10-14-4-2-3-5-17(14)23-20/h2-7,10-11H,8-9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPOPPGQHHCUFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C3=NC4=CC=CC=C4C=C3C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]quinoline-3-carbonitrile |
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